Sodium 4-aminobenzoate

Catalog No.
S666454
CAS No.
555-06-6
M.F
C7H7NNaO2
M. Wt
160.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-aminobenzoate

CAS Number

555-06-6

Product Name

Sodium 4-aminobenzoate

IUPAC Name

sodium;4-aminobenzoate

Molecular Formula

C7H7NNaO2

Molecular Weight

160.13 g/mol

InChI

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);

InChI Key

XTXHHNGLSNTVDF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)[O-])N.[Na+]

Synonyms

4-Aminobenzoic Acid Monosodium Salt; p-Aminobenzoic Acid Monosodium Salt; p-Aminobenzoic Acid Sodium Salt; Aminobenzoate Sodium; Antergyl; Pabavit; Sodium 4-Aminobenzoate; Sodium p-Aminobenzoate; p-Aminobenzoic Acid Sodium Salt

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N.[Na]

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])N.[Na+]

Pharmaceutical intermediate:

The primary use of sodium 4-aminobenzoate in scientific research lies in its role as a pharmaceutical intermediate. Its chemical structure serves as a building block for the synthesis of various drugs, including:

  • Sulfonamides: These antibiotics were once widely used but have been largely replaced by newer, more effective options due to concerns about resistance.
  • PABA esters: These compounds have been explored for their potential use as anti-inflammatory and analgesic agents, though further research is needed to determine their efficacy and safety.

Biochemical research:

Sodium 4-aminobenzoate can be used in biochemical research to study specific biological processes. For example, it can be employed as:

  • A substrate for enzymes: Enzymes are proteins that act as biological catalysts, accelerating chemical reactions within cells. Researchers can utilize sodium 4-aminobenzoate as a substrate to study the activity and function of specific enzymes.
  • A component of culture media: In some cases, sodium 4-aminobenzoate may be added to culture media used to grow microorganisms. It can serve as a source of essential nutrients for certain bacterial strains.

Additional considerations:

  • Safety: Sodium 4-aminobenzoate can cause skin and eye irritation, and inhalation may irritate the respiratory tract. Researchers handling this compound should take appropriate safety precautions, including wearing personal protective equipment such as gloves, goggles, and a respirator.
  • Availability: Sodium 4-aminobenzoate is commercially available from various chemical suppliers, typically in powder form.

Sodium 4-aminobenzoate is the sodium salt of 4-aminobenzoic acid, an organic compound with the chemical formula C7H6NNaO2\text{C}_7\text{H}_6\text{N}\text{NaO}_2. It is commonly referred to as sodium para-aminobenzoate and is recognized for its role in various biological and chemical processes. The compound appears as a white to off-white solid and is slightly soluble in water, with a solubility of approximately 25.3 mg/mL at room temperature . Sodium 4-aminobenzoate is a member of the vitamin B complex and has historically been used in sunscreens and other cosmetic products due to its ultraviolet absorption properties .

PABA does not have a well-defined mechanism of action in biological systems as its primary use is as a pharmaceutical intermediate. However, its UV absorption properties and the ability to form hydrogen bonds might be relevant to its specific applications in drug development [].

  • Toxicity: PABA is generally considered to be a low-toxicity compound []. However, it can cause allergic skin reactions in some people [].
  • Flammability: PABA is not flammable.
  • Reactivity: PABA can react with strong acids and bases.
, including:

  • Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
  • Reduction: Under certain conditions, it can undergo reduction reactions, although specific pathways depend on the reagents used.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.

These reactions highlight its versatility as a chemical intermediate in various synthetic processes .

Sodium 4-aminobenzoate exhibits several biological activities:

  • Folate Synthesis: It serves as an intermediate in the synthesis of folate by bacteria, plants, and fungi. Many microorganisms convert chorismate into sodium 4-aminobenzoate through enzymatic pathways, which are crucial for their growth and metabolism .
  • Antibacterial Properties: The compound's structural similarity to para-aminobenzoic acid allows it to interfere with bacterial folate synthesis, similar to sulfonamide antibiotics, thereby exhibiting antibacterial activity .
  • Potential Allergens: Despite its beneficial roles, sodium 4-aminobenzoate can act as a sensitizer in some individuals, leading to allergic reactions when used in topical applications like sunscreens .

Sodium 4-aminobenzoate can be synthesized through several methods:

  • Neutralization of 4-Aminobenzoic Acid: The most common method involves neutralizing 4-aminobenzoic acid with sodium hydroxide or sodium bicarbonate.
  • Reduction of 4-Nitrobenzoic Acid: Another approach includes the reduction of 4-nitrobenzoic acid using reducing agents such as lithium aluminum hydride or catalytic hydrogenation .
  • Hoffman Degradation: This method involves the degradation of monoamides derived from terephthalic acid under specific conditions.

These methods allow for the production of sodium 4-aminobenzoate in various purities and quantities depending on the intended application .

Sodium 4-aminobenzoate has diverse applications across several fields:

  • Pharmaceuticals: It is utilized in formulations for skin disorders and as an ingredient in some topical medications due to its antibacterial properties .
  • Cosmetics: Historically used as a UV filter in sunscreens, it absorbs UVB radiation but has fallen out of favor due to potential allergenic effects .
  • Biochemical Research: It serves as a reagent in various biochemical assays and studies related to folate metabolism and microbial growth .

Research indicates that sodium 4-aminobenzoate interacts with various biological systems:

  • Microbial Studies: It has been shown to affect the growth of certain bacteria by inhibiting folate synthesis pathways, making it a subject of interest in antibiotic research .
  • Toxicological Studies: Investigations into its safety profile have revealed potential skin irritations and sensitization risks when used topically, prompting caution in cosmetic formulations .

Sodium 4-aminobenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
Para-Aminobenzoic AcidIdentical backbonePrecursor for folate synthesis; used in sunscreens
SulfanilamideSimilar amino groupAntibacterial properties; inhibits folate synthesis
BenzocaineEster derivativeLocal anesthetic; less polar than sodium 4-aminobenzoate
Sodium SalicylateHydroxyl groupAnti-inflammatory properties; different functional groups

These comparisons illustrate how sodium 4-aminobenzoate is unique due to its specific role in folate synthesis while sharing functional characteristics with other biologically active compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

160.03744775 g/mol

Monoisotopic Mass

160.03744775 g/mol

Heavy Atom Count

11

UNII

75UI7QUZ5J

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Irritant

Other CAS

54287-22-8
555-06-6

Wikipedia

Aminobenzoate sodium

General Manufacturing Information

Benzoic acid, 4-amino-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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